1H-Indole-1-ethanamine, 4-bromo-
Overview
Description
Synthesis Analysis
Indole derivatives can be synthesized through various methods. One such method involves a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia . Another method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid .
Molecular Structure Analysis
The molecular structure of “1H-Indole-1-ethanamine, 4-bromo-” consists of an indole moiety, which is a heterocyclic compound made up of a benzene ring fused to a pyrrole ring . The compound also contains a bromine atom and an ethanamine group.
Chemical Reactions Analysis
Indole derivatives, including “1H-Indole-1-ethanamine, 4-bromo-”, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization in the indole nucleus .
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound is utilized in the synthesis of various indole derivatives, showcasing its importance in chemical transformations and synthesis processes. For example, it is used in the synthesis of 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b]indoles, indicating its role in creating complex molecular structures (G. Bobowski, 1983).
Biological Activities and Pharmacological Potential
- Several studies have highlighted the antimicrobial and antifungal activities of 1H-indole derivatives, with synthesized compounds exhibiting significant activity against pathogens such as Aspergillus niger and Candida albicans, suggesting potential medical applications (Letters in Applied NanoBioScience, 2020).
- Some derivatives are studied for their anticancer activities. For instance, bis(indolyl)ethanamino derivatives have shown cytotoxic activity against cancer cells, indicating the compound's potential in developing anticancer treatments (M. Mari et al., 2014).
- Certain 1H-indole derivatives act as inhibitors of bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, highlighting their potential as antibacterial agents, particularly in combating antibiotic resistance (A. Héquet et al., 2014).
Material Science and Structural Analysis
- The compound and its derivatives are used in material science, especially in the structural analysis and characterization of new materials. For example, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole has been characterized using various spectroscopic and thermal tools, showing its importance in the study of material properties (A. Barakat et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Indole derivatives, including “1H-Indole-1-ethanamine, 4-bromo-”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Properties
IUPAC Name |
2-(4-bromoindol-1-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGXKILNEZQGPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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